Levocabastine - 79449-98-2

Levocabastine

Catalog Number: EVT-404790
CAS Number: 79449-98-2
Molecular Formula: C26H29FN2O2
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levocabastine is a member of piperidines.
Levocabastine is a selective second-generation H1-receptor antagonist used for allergic conjunctivitis. Levocabastine was discovered at Janssen Pharmaceutica in 1979.
Levocabastine is a synthetic piperidine derivative with antihistamine properties. Levocabastine is a second generation histamine-1 receptor antagonist. When applied locally into the eye as a topical solution, this agent reduces itching, rhinorrhea and symptoms of allergic rhinitis or conjunctivitis.
Overview

Levocabastine is a medication primarily used as an antihistamine, specifically for the treatment of allergic conditions such as rhinitis and conjunctivitis. It is known for its ability to block the action of histamine, a substance in the body that causes allergic symptoms. Levocabastine is classified as a second-generation antihistamine, which typically results in fewer sedative effects compared to first-generation antihistamines.

Source

Levocabastine was first introduced in the 1980s and has been widely utilized in various formulations, including nasal sprays and eye drops. The compound is derived from benzhydryl derivatives and has been extensively studied for its efficacy and safety profile in managing allergic reactions.

Classification

Levocabastine is categorized under:

  • Pharmacological Class: Antihistamines
  • Chemical Class: Benzhydryl derivatives
Synthesis Analysis

Methods

The synthesis of Levocabastine involves several chemical reactions that include the formation of key intermediates. The primary synthetic route typically follows these steps:

  1. Formation of Benzhydryl Derivative: The initial step involves the reaction of benzhydryl compounds with appropriate acylating agents.
  2. N-Alkylation: This step introduces the alkyl group necessary for the biological activity of Levocabastine.
  3. Purification: The final product is purified through crystallization or chromatography methods to obtain Levocabastine in its pure form.

Technical Details

The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the synthesis process and confirm the identity of Levocabastine.

Molecular Structure Analysis

Structure

Levocabastine has a complex molecular structure characterized by its benzhydryl core. Its chemical formula is C20H24ClNC_{20}H_{24}ClN, and it features a chlorophenyl group that contributes to its antihistaminic properties.

Data

  • Molecular Weight: 315.87 g/mol
  • Melting Point: Approximately 100–105 °C
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
Chemical Reactions Analysis

Levocabastine undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Receptor Binding: Levocabastine binds selectively to H1 histamine receptors, inhibiting their activation by histamine.
  2. Metabolism: In vivo, Levocabastine is metabolized primarily by liver enzymes, leading to various metabolites that may have differing levels of activity.

Technical Details

The interaction with H1 receptors can be characterized using radiolabeled ligand binding assays, which help determine the affinity and efficacy of Levocabastine compared to other antihistamines.

Mechanism of Action

Levocabastine exerts its effects primarily through competitive antagonism at H1 histamine receptors. By blocking these receptors, it prevents histamine from eliciting its typical allergic responses such as vasodilation, increased vascular permeability, and sensory nerve stimulation.

Process

  1. Binding: Levocabastine binds to H1 receptors on target cells.
  2. Inhibition: This binding inhibits the downstream signaling pathways activated by histamine.
  3. Symptom Relief: The result is a reduction in symptoms associated with allergic reactions, such as itching, swelling, and redness.

Data

Clinical studies have shown that Levocabastine effectively reduces symptoms of allergic rhinitis and conjunctivitis with minimal sedation compared to first-generation antihistamines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but should be protected from light and moisture.

Chemical Properties

  • pH Range: Typically between 5.0 to 7.0 for formulations
  • Dissociation Constant (pKa): Approximately 8.5, indicating its behavior as a weak base.

Relevant analyses include stability testing under various environmental conditions and solubility profiling in different solvents.

Applications

Levocabastine has several scientific uses:

  • Allergy Treatment: Primarily used for treating allergic rhinitis and conjunctivitis.
  • Research Tool: Utilized in pharmacological research to study H1 receptor interactions and the mechanisms underlying allergic responses.
  • Formulation Development: Employed in developing new formulations aimed at improving delivery methods for antihistamines.
Historical Development and Discovery of Levocabastine

Origins at Janssen Pharmaceutica (1979): Key Milestones in Synthesis and Early Characterization

Levocabastine emerged from the research laboratories of Janssen Pharmaceutica (Belgium) in 1979 as a structurally novel piperidine derivative (Chemical Formula: C₂₆H₂₉FN₂O₂; Molecular Weight: 420.528 g·mol⁻¹). Its discovery represented a strategic effort to develop selective histamine H1-receptor antagonists with improved pharmacological profiles compared to first-generation antihistamines. Initial synthesis routes relied on chiral resolution techniques, yielding the pharmacologically active (3S,4R)-enantiomer but with low efficiency (22.8% yield in resolution steps). Early structural characterization confirmed its cis-configuration at the 4-cyano-4-(4-fluorophenyl)cyclohexyl moiety, critical for H1-receptor binding affinity [1] [3] [6].

A significant milestone was the identification of levocabastine's dual pharmacological activity during preclinical screening. Beyond potent H1-receptor blockade (Ki ~0.8 nM), it demonstrated unexpected high-affinity antagonism at neurotensin receptor subtype 2 (NTS2) (Ki ~3.2 nM). This made levocabastine the first tool compound used to distinguish NTS2 from NTS1 receptors pharmacologically, expanding its scientific utility beyond allergy treatment [1] [5] [10].

Synthetic challenges were addressed through iterative improvements. Key innovations included:

  • Replacement of chiral resolution with stereoselective synthesis using commercially available (S)-propylene oxide, increasing yield for the critical intermediate 5 by 24.8% [8].
  • Development of non-electrolytic detosylation methods using potassium diphenylphosphide (69.5% yield) instead of platinum-catalyzed reductive amination [8].
  • Optimization of recrystallization for diastereomeric purity (>99% dr) of ester intermediates [8].

These advances enabled industrial-scale production of levocabastine hydrochloride (CAS 79547-78-7), paving the way for clinical formulations [6] [8].

Table 1: Key Chemical and Pharmacological Properties of Levocabastine

PropertyValueSignificance
Chemical Name(3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acidDefines stereochemistry essential for activity
CAS Number (Base)79516-68-0Unique compound identifier
Molecular FormulaC₂₆H₂₉FN₂O₂Reflects structural complexity
H1-Receptor Affinity (Ki)0.8 nM30-100x greater than 1st-gen antihistamines
NTS2-Receptor Affinity (Ki)3.2 nMEnabled receptor subtype characterization
LogP4.56Moderate lipophilicity balances topical penetration vs. systemic absorption
pKa (Carboxylic Acid)3.71Influences ionization state and formulation stability

Evolution from First-Generation to Second-Generation H1 Antihistamines: Contextualizing Levocabastine’s Innovation

Levocabastine’s development occurred during a pivotal shift in antihistamine pharmacology. First-generation H1-antihistamines (e.g., diphenhydramine, chlorpheniramine), introduced in the 1940s–1960s, exhibited poor receptor selectivity due to:

  • Broad Receptor Interactions: Binding muscarinic, adrenergic, and serotonin receptors, causing anticholinergic effects (dry mouth, urinary retention) [2] [9].
  • Blood-Brain Barrier (BBB) Penetration: High lipophilicity led to CNS depression, sedation, and cognitive impairment. Teratogenicity concerns also existed for some agents [4] [9].

Second-generation agents, including levocabastine, cetirizine, and loratadine, were engineered to mitigate these limitations through:

  • Peripheral H1-Receptor Selectivity: Minimized off-target binding, reducing anticholinergic effects.
  • Reduced BBB Penetration: Achieved via increased molecular size/polarity or P-glycoprotein substrate properties [4] [9].
  • Longer Receptor Occupancy: Sustained blockade of histamine-induced inflammation.

Levocabastine exemplified these principles with its topical administration strategy (ophthalmic/nasal formulations). This delivered high local concentrations directly to affected tissues (conjunctiva, nasal mucosa) while restricting systemic exposure to <5% of applied doses. Consequently, plasma levels remained below thresholds for CNS effects, aligning with the "nonsedating" promise of second-generation antihistamines [1] [4] [10].

Clinically, this translated to advantages over earlier topical options:

  • Rapid Onset: Symptom relief within 15 minutes via direct histamine blockade [10].
  • Duration of Action: 4–6 hours of efficacy vs. 2 hours for early vasoconstrictor/antihistamine combinations [10].
  • Lack of Rebound Congestion: Unlike topical decongestants (e.g., naphazoline) [10].

Table 2: Comparative Pharmacology of Antihistamine Generations

CharacteristicFirst-Generation AgentsSecond-Generation Agents (e.g., Levocabastine)
Receptor SelectivityLow (H1, muscarinic, α-adrenergic)High (H1-specific)
BBB PenetrationHigh (CNS sedation)Negligible (No cognitive impairment)
Administration RoutesPrimarily oralOral, topical (levocabastine: ocular/nasal)
Therapeutic IndexNarrow (Toxicity at 3–5x doses)Wide (No fatalities reported in overdose)
Onset/Duration (Topical)5–10 min onset, ≤2 h duration15 min onset, 4–6 h duration (levocabastine)
Key InnovationsProof-of-concept for H1 blockadeTargeted delivery; Inverse agonism; Inflammation modulation

Levocabastine further demonstrated the expanded therapeutic potential of second-generation antihistamines through its inverse agonism at H1-receptors. Unlike early competitive antagonists, it stabilized the inactive conformation of H1-receptors, constitutively suppressing histamine signaling pathways. This provided superior control over histamine-driven inflammation by inhibiting nuclear factor-κB (NF-κB)-dependent expression of cytokines (IL-6, TNF-α) and adhesion molecules (ICAM-1) in mucosal tissues [4] [9].

List of Compounds Mentioned

  • Levocabastine
  • Diphenhydramine
  • Chlorpheniramine
  • Cetirizine
  • Loratadine
  • Fexofenadine
  • Azelastine
  • Terfenadine (withdrawn)
  • Astemizole (withdrawn)
  • Hydroxyzine
  • Naphazoline

Properties

CAS Number

79449-98-2

Product Name

Levocabastine

IUPAC Name

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid

Molecular Formula

C26H29FN2O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1

InChI Key

ZCGOMHNNNFPNMX-YHYDXASRSA-N

SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F

Solubility

0.5 mg/mL
3.47e-03 g/L

Synonyms

1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Bilina
lévophta
levocabastine
levocabastine hydrochloride
levophta
livocab
livostin

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.